Nicergoline-d3 is classified as a pharmaceutical compound primarily used in research settings. It is synthesized through specific chemical processes that incorporate isotopes into the Nicergoline structure. This compound is commonly sourced from specialized chemical suppliers that provide isotopically labeled compounds for research purposes.
The synthesis of Nicergoline-d3 typically involves several key steps:
The molecular structure of Nicergoline-d3 can be represented using various chemical notation systems:
These representations highlight the complex structure of Nicergoline-d3, which includes multiple chiral centers and functional groups that contribute to its biological activity.
Nicergoline-d3 can undergo various chemical reactions typical for organic compounds:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
The mechanism of action for Nicergoline-d3 mirrors that of its parent compound. It primarily functions by:
Research indicates that these mechanisms contribute to its potential therapeutic effects in cognitive disorders and vascular conditions .
The physical and chemical properties of Nicergoline-d3 are essential for understanding its behavior in biological systems:
These properties are critical when considering the compound's applications in research and potential therapeutic uses.
Nicergoline-d3 has several applications across different fields:
The versatility of Nicergoline-d3 makes it a valuable tool in both basic research and applied pharmaceutical sciences .
Nicergoline-d3 is a deuterium-labeled analog of the ergot alkaloid derivative nicergoline, where three hydrogen atoms are replaced by deuterium at the methyl group attached to the indole nitrogen. This modification yields the molecular formula C₂₄H₂₃D₃BrN₃O₃, with a molecular weight of 487.404 g/mol, compared to 484.39 g/mol for the protiated form [1] [9]. The core structure retains the tetracyclic ergoline scaffold (6aR,9R,10aS configuration) esterified with 5-bromonicotinic acid. Crucially, deuteration occurs specifically at the N-1 methyl group (-CD₃ instead of -CH₃), as confirmed by the SMILES notation [2H]C([2H])([2H])n1cc2C[C@H]3N(C)C[C@H]...
and IUPAC name [(6aR,9R,10aS)-10a-methoxy-7-methyl-4-(trideuteriomethyl)...
[1] [6]. This site-specific labeling minimizes alterations to the molecule’s steric and electronic properties while introducing a mass tag for analytical detection.
Table 1: Structural Features of Nicergoline-d3
Characteristic | Specification |
---|---|
Molecular Formula | C₂₄H₂₃D₃BrN₃O₃ |
Molecular Weight | 487.404 g/mol |
Deuterium Position | N-1 methyl group (trideuteriomethyl) |
Stereochemistry | (6aR,9R,10aS) |
Parent Compound CAS | 27848-84-6 |
Key Spectral Identifiers | Distinctive +3 m/z shift in MS; altered C-D stretching vibrations (~2100 cm⁻¹) in IR |
Deuteration minimally alters nicergoline’s molecular dynamics due to the isotopic substitution’s location at a metabolically inert but sterically exposed site. Computational docking studies indicate that binding to the human 5-HT₃A receptor involves residues L260 and V264 in the transmembrane domain, with deuterated and protiated forms showing near-identical binding affinities (ΔG difference < 0.3 kcal/mol) [3] [8]. However, deuterium’s higher mass reduces vibrational frequencies in C-D bonds versus C-H bonds, potentially enhancing metabolic stability at the methyl position. This is critical given that oxidative demethylation is a major pathway for nicergoline metabolism [5] [10]. In crystalline states, both forms exhibit similar polymorphic behavior: two primary polymorphs (triclinic Polymorph I and orthorhombic Polymorph II) with identical melting points (~134°C) and solubility profiles in organic solvents like ethanol or dichloromethane [4].
Table 2: Molecular Dynamics Comparison
Property | Nicergoline-d3 | Nicergoline | Significance |
---|---|---|---|
Binding to 5-HT₃A | Kᵢ = 18.3 ± 1.2 µM | Kᵢ = 17.9 ± 1.5 µM | No functional antagonism difference |
C-D/C-H Stretch Energy | ~2140 kJ/mol (C-D) | ~3600 kJ/mol (C-H) | Slower bond cleavage kinetics in C-D |
Aqueous Solubility | 0.12 mg/mL (25°C) | 0.13 mg/mL (25°C) | No isotopic effect on hydrophilicity |
LogP | 3.8 | 3.8 | Identical lipophilicity |
Nicergoline-d3 exhibits robust stability when stored at recommended conditions (+4°C in inert atmosphere), with minimal deuterium loss (<0.5% over 24 months) [1] [9]. Thermal stability analysis via Thermogravimetric Analysis (TGA) shows decomposition onset at 185°C, identical to the protiated form, confirming isotopic substitution does not compromise thermal resilience [4]. Under accelerated stress conditions (40°C/75% RH for 3 months), LC-MS analyses reveal two primary degradation pathways:
Degradation kinetics in solution vary with pH: half-life is >48 hours at pH 6–7 but drops to <6 hours at pH >9 due to hydroxide-catalyzed ester hydrolysis. Thus, experimental use requires pH-controlled buffers and protection from light, as the ergoline core is photosensitive [4] [9].
Table 3: Degradation Products Under Forced Hydrolysis
Degradant | Molecular Formula | Origin | Detection Method |
---|---|---|---|
5-Bromonicotinic Acid | C₆H₄BrNO₂ | Ester hydrolysis | HPLC-UV (Ret. time 8.2 min) |
10α-Methoxy-9,10-dihydrolysergol-d3 | C₁₇H₁₈D₄N₂O₂ | Ester hydrolysis + deuterium retention | LC-MS (m/z 290.4) |
1-Desmethylnicergoline-d2 | C₂₃H₂₄D₂BrN₃O₃ | Oxidative N-demethylation | LC-MS (m/z 472.3) |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: